molecular formula C6H15NO B13177888 3-(Aminomethyl)pentan-2-ol

3-(Aminomethyl)pentan-2-ol

Cat. No.: B13177888
M. Wt: 117.19 g/mol
InChI Key: LNPLPBRSCJTMHP-UHFFFAOYSA-N
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Description

3-(Aminomethyl)pentan-2-ol is an organic compound with the molecular formula C6H15NO. It is a versatile chemical used in various scientific research applications due to its unique structure, which includes both an amino group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Aminomethyl)pentan-2-ol typically involves the reaction of 3-pentanone with formaldehyde and ammonia. This process is known as the Mannich reaction, which forms a β-amino alcohol. The reaction conditions often include:

    Temperature: Room temperature to slightly elevated temperatures.

    Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-purity starting materials and optimized reaction conditions are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)pentan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form different amines.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.

Major Products Formed

    Oxidation: Formation of 3-(Aminomethyl)pentan-2-one.

    Reduction: Formation of various amines depending on the specific conditions.

    Substitution: Formation of 3-(Chloromethyl)pentan-2-ol when using thionyl chloride.

Scientific Research Applications

3-(Aminomethyl)pentan-2-ol is used in various scientific research fields, including:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: In studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Aminomethyl)pentan-2-ol involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the hydroxyl group can participate in hydrogen bonding. These interactions can affect enzyme activity, receptor binding, and other biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Aminomethyl)pentan-3-ol
  • 2-(Aminomethyl)butan-1-ol
  • 4-(Aminomethyl)hexan-2-ol

Uniqueness

3-(Aminomethyl)pentan-2-ol is unique due to its specific placement of the amino and hydroxyl groups, which provides distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C6H15NO

Molecular Weight

117.19 g/mol

IUPAC Name

3-(aminomethyl)pentan-2-ol

InChI

InChI=1S/C6H15NO/c1-3-6(4-7)5(2)8/h5-6,8H,3-4,7H2,1-2H3

InChI Key

LNPLPBRSCJTMHP-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(C)O

Origin of Product

United States

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